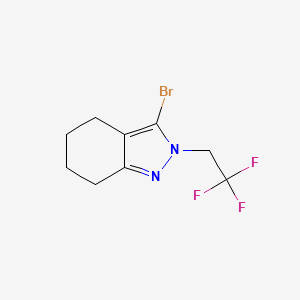

3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole

Description

Properties

IUPAC Name |

3-bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF3N2/c10-8-6-3-1-2-4-7(6)14-15(8)5-9(11,12)13/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEKBFZGFLXOJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(2,2,2-trifluoroethyl)indazole and bromine.

Bromination: The bromination of 2-(2,2,2-trifluoroethyl)indazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have highlighted the potential of 3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole as a candidate for cancer treatment. The compound has been shown to exhibit anti-tumor properties by acting as a selective estrogen receptor down-regulator (SERD). This mechanism is particularly relevant in breast cancer therapy where compounds that can inhibit uncontrolled cellular proliferation are sought after. In vitro studies demonstrated that the compound effectively down-regulates estrogen receptors in various breast cancer cell lines such as MCF-7 and BT474, indicating its potential utility in therapeutic applications against malignancies .

1.2 Neurotransmitter Reuptake Inhibition

Another promising application of this compound is its role as an inhibitor of neurotransmitter reuptake mechanisms. Research has indicated that it can significantly inhibit the reuptake of dopamine, serotonin, and norepinephrine. These properties suggest its potential use in treating mood disorders and other neurological conditions where modulation of these neurotransmitters is beneficial .

Material Science Applications

3.1 Fluorinated Polymers

The trifluoroethyl moiety in the compound allows for its incorporation into fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Case Studies and Research Findings

4.1 Study on Antimalarial Activity

In a study focusing on antimalarial compounds, derivatives of indazole structures similar to this compound were evaluated for their efficacy against Plasmodium falciparum. The lead optimization process revealed that modifications to the indazole framework could enhance biological activity against malaria parasites .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity, while the indazole core can interact with active sites or binding pockets.

Comparison with Similar Compounds

3-Bromo-4,5,6,7-tetrahydro-1H-indazole

- Molecular Formula : C₇H₉BrN₂

- Molecular Weight : 201.07 g/mol

- Key Differences : Lacks the 2,2,2-trifluoroethyl substituent present in the target compound. The absence of this electron-withdrawing group reduces its metabolic stability and lipophilicity. The bromine atom at position 3 remains a reactive site for cross-coupling reactions, similar to the target compound .

2-Bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole

- Molecular Formula : C₁₀H₆BrN₃S

- Molecular Weight : 296.15 g/mol

- Key Differences: Contains a fused imidazo-thiadiazole core instead of an indazole.

Functional Group Analogues

3-Bromo-5-phenyl-4,5-dihydroisoxazole

- Molecular Formula: C₉H₈BrNO

- Molecular Weight : 242.07 g/mol

- Key Differences : Features a dihydroisoxazole ring with bromine at position 3. Unlike the target compound, the absence of a nitrogen-rich indazole core limits its utility in kinase inhibitor design. However, the bromine’s reactivity is comparable, enabling Suzuki-Miyaura cross-coupling applications .

Abrocitinib Intermediates

- Example : 3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Key Differences : Shares the 2,2,2-trifluoroethyl group but incorporates a complex polyheterocyclic scaffold. The trifluoroethyl group enhances target binding affinity in kinase inhibitors, a property leveraged in the design of the target compound .

Data Table: Comparative Analysis

Key Research Findings

Role of the Trifluoroethyl Group: The 2,2,2-trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like 3-Bromo-4,5,6,7-tetrahydro-1H-indazole. This group is frequently used in drug design to improve bioavailability .

Bromine Reactivity : While bromine at position 3 in the indazole core is less reactive than bromine in imidazo-thiadiazoles (due to steric hindrance from the trifluoroethyl group), it remains a versatile handle for late-stage functionalization via cross-coupling reactions .

Structural Advantages : The tetrahydroindazole core provides a balance between rigidity and flexibility, favoring interactions with biological targets such as kinases. This contrasts with fully saturated or aromatic cores in other brominated compounds .

Biological Activity

3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C10H10BrF3N

- Molecular Weight: 292.09 g/mol

The presence of the bromine and trifluoroethyl groups is significant as they may influence the compound's biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of the Indazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: The bromine and trifluoroethyl groups are introduced via halogenation and alkylation reactions.

Antimicrobial Activity

Research indicates that indazole derivatives exhibit diverse antimicrobial properties. In particular:

- Antiprotozoal Activity: Compounds similar to this compound have shown significant activity against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica. For instance, studies have reported that certain indazole derivatives demonstrate potency greater than metronidazole against these pathogens .

| Compound | Pathogen | Potency (relative to Metronidazole) |

|---|---|---|

| 18 | G. intestinalis | 12.8 times more active |

| 23 | Candida albicans | Significant growth inhibition |

Anti-inflammatory Properties

Indazole derivatives are also being studied for their anti-inflammatory effects. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of immune responses. This makes them potential candidates for treating inflammatory diseases.

Case Studies

-

Study on Antiprotozoal Activity:

A study evaluated various indazole derivatives against intestinal pathogens. The results indicated that compounds structurally related to this compound were effective in inhibiting the growth of Trichomonas vaginalis and other protozoa .- Findings:

- Compounds demonstrated lower IC50 values compared to standard treatments.

- Specific substitutions on the indazole ring enhanced activity.

- Findings:

-

Inflammation Model:

In an animal model of inflammation (e.g., adjuvant arthritis), indazole derivatives showed reduced swelling and pain response compared to control groups . This suggests a potential role in managing inflammatory conditions.

Future Directions

The ongoing research into the biological activity of this compound highlights its potential as a therapeutic agent. Future studies should focus on:

- Mechanistic Studies: Understanding how structural modifications affect biological activity.

- Clinical Trials: Evaluating safety and efficacy in human subjects.

- Exploration of Other Activities: Investigating potential anticancer or antiviral properties.

Q & A

Q. What are the standard synthetic routes for 3-bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves bromination of a tetrahydroindazole precursor using reagents like N-bromosuccinimide (NBS) under radical initiation. For example, bromination of 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole in anhydrous THF with NBS and AIBN at 60–70°C yields the brominated product . Optimization of solvent polarity (e.g., THF vs. DMF) and temperature is critical: higher temperatures (>70°C) may lead to side reactions such as over-bromination or decomposition . Yield improvements (70–85%) are achieved by slow addition of brominating agents and inert atmosphere conditions (argon/nitrogen) to suppress oxidative byproducts .

Q. How is the structure of this compound characterized, and what analytical techniques resolve ambiguities in regioselectivity?

Structural confirmation relies on a combination of:

- NMR : H and C NMR distinguish the tetrahydroindazole core (e.g., methylene protons at δ 2.5–3.5 ppm) and trifluoroethyl group (CF at δ 120–125 ppm in F NMR) .

- Mass spectrometry (EI-MS or HRMS) : Molecular ion peaks (e.g., m/z 283.09 for [M]) confirm the molecular formula (CHBrFN) .

- X-ray crystallography : Resolves regioselectivity ambiguities in bromination (e.g., 3-bromo vs. 5-bromo isomers) by revealing bond lengths and angles in the crystal lattice .

Q. What role does the trifluoroethyl group play in modulating physicochemical properties?

The trifluoroethyl group enhances metabolic stability and lipophilicity via:

- Electron-withdrawing effects : Reduces basicity of adjacent amines, improving bioavailability .

- Hydrophobic interactions : The CF group increases membrane permeability, as shown in logP comparisons with non-fluorinated analogs (ΔlogP ≈ +0.8) .

- Conformational rigidity : Fluorine’s stereoelectronic effects restrict rotation around the C–C bond, favoring bioactive conformations in target binding .

Q. What stability considerations are critical during storage and handling?

The compound is sensitive to:

- Light and moisture : Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the bromo group .

- pH extremes : Decomposition occurs in acidic (pH < 3) or basic (pH > 9) conditions, forming indazole derivatives via dehalogenation .

Advanced Research Questions

Q. How can regioselectivity in bromination be controlled to avoid undesired isomers?

Regioselectivity is influenced by:

- Substituent directing effects : Electron-donating groups (e.g., NH) at specific positions direct bromination to the 3-position .

- Catalytic systems : Pd/Cu-mediated reactions enhance selectivity for the 3-bromo isomer (e.g., 85% selectivity with Pd(OAc)/PPh) .

- Solvent polarity : Polar aprotic solvents (DMF) favor electrophilic bromination at electron-rich sites, while non-polar solvents (toluene) reduce side reactions .

Q. What mechanistic insights explain conflicting yields reported in Suzuki–Miyaura cross-coupling reactions using this compound?

Discrepancies arise from:

- Catalyst poisoning : Residual moisture or oxygen deactivates Pd catalysts (e.g., Pd(PPh)), reducing coupling efficiency. Pre-drying solvents and degassing improve reproducibility .

- Bromine lability : Competitive debromination occurs under basic conditions (e.g., NaCO), forming unreactive intermediates. Switching to milder bases (KPO) mitigates this issue .

Q. How does the trifluoroethyl group influence structure–activity relationships (SAR) in kinase inhibition studies?

In JAK/STAT inhibitors, the trifluoroethyl group:

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

Discrepancies may stem from:

- Metabolic instability : Rapid oxidation of the tetrahydroindazole core in certain cell lines (e.g., CYP3A4-rich HepG2) reduces apparent activity. Use of metabolic inhibitors (e.g., 1-aminobenzotriazole) normalizes data .

- Solubility limitations : Low aqueous solubility (<10 μM) under physiological conditions leads to false negatives. Formulation with cyclodextrins or PEG improves bioavailability .

Q. How can computational methods predict optimal substitution patterns for target engagement?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify favorable substitutions at the 2-position (e.g., CF vs. CHCF) for binding to allosteric sites .

- QSAR models : Hammett constants (σ) correlate substituent electronic effects with inhibitory potency (R = 0.89 for JAK2 inhibition) .

Q. What analytical pitfalls arise in interpreting mass spectrometry data for degradation products?

- Isobaric interferences : Degradation products (e.g., dehydrohalogenated species) may share m/z values with parent ions. High-resolution MS (HRMS) or MS/MS fragmentation distinguishes these .

- Matrix effects : Biological matrices (e.g., plasma) suppress ionization efficiency. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.